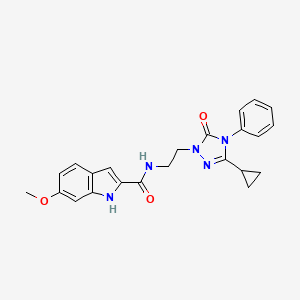

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

Description

N-(2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazol-5-one core fused with a cyclopropyl group and a phenyl substituent. This method is adaptable for generating structurally related carboxamide derivatives.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-31-18-10-9-16-13-20(25-19(16)14-18)22(29)24-11-12-27-23(30)28(17-5-3-2-4-6-17)21(26-27)15-7-8-15/h2-6,9-10,13-15,25H,7-8,11-12H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTSOESASUDPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C(=O)N(C(=N3)C4CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. The structure features a triazole ring, an indole moiety, and a carboxamide functional group, which contribute to its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : Triazole derivatives have shown effectiveness against various fungal pathogens. In studies, compounds similar to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from to μg/mL against fungi such as Candida albicans and Aspergillus fumigatus .

- Antibacterial Activity : The compound's structure suggests potential antibacterial activity against Gram-positive and Gram-negative bacteria. A related study reported that triazole derivatives had potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than traditional antibiotics like ampicillin .

Anticancer Activity

The indole scaffold is known for its anticancer properties. Research indicates that indole-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Preliminary studies suggest that the target compound may exhibit similar anticancer effects due to its structural components.

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : The triazole ring can act as a potent inhibitor of enzymes involved in fungal cell wall synthesis and bacterial DNA replication.

- Receptor Interaction : The indole moiety may interact with various biological receptors, influencing signaling pathways associated with cancer progression.

- Membrane Permeability : The presence of the cyclopropyl group may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert its effects intracellularly.

Research Findings and Case Studies

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring often exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported in the range of 0.125–8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The structural characteristics of N-(2-(3-cyclopropyl...) suggest potential anticancer properties due to its ability to interact with cellular targets involved in proliferation:

-

Mechanism of Action :

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism.

- Receptor Interaction : It could bind to specific receptors that modulate signaling pathways associated with tumor growth.

- Case Studies :

Biological Mechanisms

The mechanisms by which N-(2-(3-cyclopropyl...) exerts its biological effects are under investigation:

Inhibition of Enzymatic Activity

The compound's activity as an enzyme inhibitor is particularly relevant in the context of antimicrobial and anticancer research. For instance, its potential as a 5-lipoxygenase (5-LOX) inhibitor suggests it could play a role in inflammatory pathways .

Molecular Docking Studies

In silico studies using molecular docking techniques have indicated that this compound can effectively bind to target proteins involved in disease processes, providing insights into its therapeutic potential .

Comparison with Similar Compounds

N-(2-(4-Cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide (CAS 1448131-97-2)

- Substituent Differences :

- Triazolone Core : The phenyl group at position 4 in the target compound is replaced with a thiophen-2-yl group in the analogue.

- Indole Substituent : The methoxy group at the 6-position in the target is absent in the analogue, which instead has an unsubstituted indole-6-carboxamide.

- The absence of a methoxy group may reduce steric hindrance and hydrophobicity, influencing solubility and bioavailability .

Methyl 4-[[2-(ethylamino)-1-methyl-2-oxoethyl]amino]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 1104927-49-2)

- Structural Divergence: Replaces the triazolone core with a thienopyrimidine scaffold. Features a methyl ester group instead of a carboxamide.

- Functional Implications: The thienopyrimidine system may enhance π-π stacking interactions, while the ester group could reduce metabolic stability compared to carboxamides .

Physicochemical and Spectroscopic Comparisons

Preparation Methods

Synthesis of the 1,2,4-Triazolone Core

Cyclocondensation for Triazolone Formation

The 3-cyclopropyl-4-phenyl-1,2,4-triazol-5(4H)-one intermediate is synthesized via cyclocondensation of phenylhydrazine derivatives with carbonyl-containing precursors. As reported in analogous triazolone syntheses, hydrazine derivatives react with α-ketoesters or α-ketoamides under acidic conditions (e.g., HCl or H₂SO₄) to form the triazolone ring. Cyclopropyl substitution at position 3 is achieved through nucleophilic substitution using cyclopropylamine or cyclopropanecarbonyl chloride.

Table 1: Reaction Conditions for Triazolone Core Synthesis

Synthesis of 6-Methoxy-1H-Indole-2-Carboxamide

Fisher Indole Cyclization

The indole core is constructed via Fisher indole cyclization, where phenylhydrazine derivatives react with carbonyl compounds. For 6-methoxy substitution, 4-methoxyphenylhydrazine hydrochloride is cyclized with 2-oxopropanoic acid in the presence of p-toluenesulfonic acid (PTSA) to yield 6-methoxyindole-2-carboxylate esters. Subsequent alkaline hydrolysis converts esters to carboxylic acids (e.g., 6-methoxyindole-2-carboxylic acid).

Carboxamide Formation

The carboxylic acid is coupled with amines using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Table 2: Indole-2-Carboxamide Synthesis Parameters

Coupling of Triazolone and Indole Moieties

Ethyl Spacer Functionalization

The triazolone intermediate is alkylated at the N1 position using 1,2-dibromoethane in acetonitrile under reflux to introduce a bromoethyl group. Subsequent nucleophilic substitution with the indole-2-carboxamide is performed in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

Table 3: Coupling Reaction Optimization

Optimization Strategies

Analytical Characterization

Spectroscopic Confirmation

Challenges and Mitigation

Byproduct Formation

Competitive N-alkylation at the indole NH position is minimized by protecting the NH group with tert-butoxycarbonyl (Boc) prior to coupling.

Scalability Issues

Batch-wise addition of coupling reagents (e.g., BOP) prevents exothermic side reactions in large-scale syntheses.

Q & A

Q. What crystallographic software parameters ensure accurate refinement of the compound’s structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.